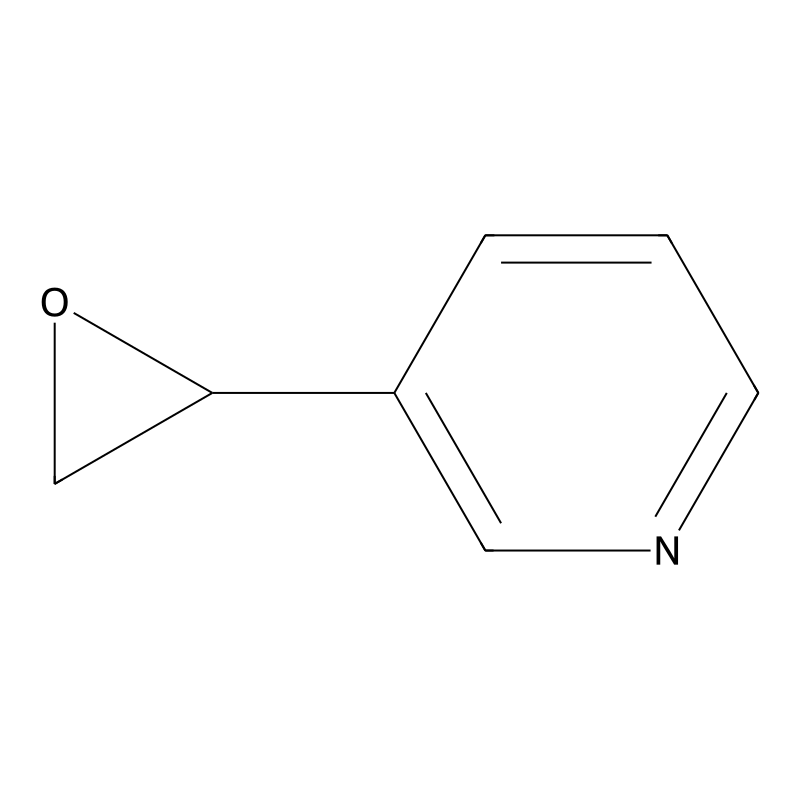

3-(Oxiran-2-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

Application Summary: In synthetic organic chemistry, “3-(Oxiran-2-yl)pyridine” is utilized for its bifunctional nature, combining an oxirane ring and a pyridine moiety. This compound serves as a versatile intermediate in various synthetic routes.

Experimental Methods: The compound is typically synthesized via the Darzens reaction of carbonyl compounds with haloacetonitriles in the presence of a base . It undergoes nucleophilic ring opening, ring expansion, and other rearrangements under different conditions.

Results: The outcomes include the formation of vicinal halocyanohydrins, α-halo ketones, and other derivatives. These reactions proceed with high efficiency, providing yields that are often satisfactory to good .

Catalysis

Application Summary: “3-(Oxiran-2-yl)pyridine” finds application in catalysis, particularly in the synthesis of pyridine derivatives using magnetically recoverable nano-catalysts.

Experimental Methods: These catalysts are employed due to their high surface area and ease of separation from the reaction medium using an external magnet. The compound is involved in multicomponent reactions to synthesize pyridine derivatives .

Results: The catalytic activity results in a wide range of biologically active pyridine derivatives, including IKK-β inhibitors and anti-microbial agents. The efficiency of these catalysts has been demonstrated in various studies .

Advanced Synthesis Techniques

Application Summary: “3-(Oxiran-2-yl)pyridine” is used in advanced synthesis techniques for constructing complex molecules, such as medium-ring oxazocines, which are of interest due to their biological activities .

Experimental Methods: The compound undergoes regioselective tandem reactions with ethanolamines under additive-free conditions to synthesize pyrido[1,4]oxazocines . This process involves a SN2-type ring-opening reaction of the oxirane moiety and a SNAr-type etherification .

Results: The method provides a convergent and efficient approach for accessing uncommon bicyclic structures, with good substrate compatibility and mild reaction conditions .

Chemical Biology

Application Summary: In chemical biology, “3-(Oxiran-2-yl)pyridine” is explored for its potential to act as a bioorthogonal probe due to its reactive oxirane ring, which can be selectively opened in biological systems .

Experimental Methods: The compound is used in studies involving selective labeling and tracking of biomolecules within living cells . The oxirane ring can be opened in the presence of specific biomolecules, allowing for targeted modifications .

Results: This application has led to the development of new techniques for studying cellular processes and protein functions in real-time .

Environmental Remediation

Application Summary: “3-(Oxiran-2-yl)pyridine” is investigated for its use in environmental remediation, particularly in the degradation of persistent organic pollutants .

Experimental Methods: The compound’s reactivity is harnessed to transform harmful organic compounds into less toxic or more biodegradable forms . This is achieved through various chemical reactions, including nucleophilic ring opening .

Results: The application of “3-(Oxiran-2-yl)pyridine” in environmental remediation has shown promise in reducing the impact of pollutants on ecosystems .

Pharmaceutical Intermediates

Application Summary: “3-(Oxiran-2-yl)pyridine” serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the creation of compounds with anti-inflammatory and analgesic properties .

Experimental Methods: The compound is involved in multi-step synthetic routes that lead to the formation of active pharmaceutical ingredients (APIs) . These processes often involve the ring opening and further functionalization of the oxirane ring .

Results: The synthesis of APIs using “3-(Oxiran-2-yl)pyridine” has resulted in the development of new drugs with significant therapeutic potential .

Nanotechnology

Application Summary: In nanotechnology, “3-(Oxiran-2-yl)pyridine” is used to modify the surface properties of nanoparticles, enhancing their functionality and compatibility with various biological systems .

Experimental Methods: The compound is grafted onto the surface of nanoparticles, allowing for the introduction of functional groups that can interact with biological molecules .

Results: This has led to the creation of nanoparticles with improved biocompatibility and targeted delivery capabilities, which are crucial for applications in drug delivery and diagnostics .

Analytical Chemistry

Application Summary: “3-(Oxiran-2-yl)pyridine” is utilized in analytical chemistry as a derivatization agent for the quantification of various analytes, including amines and carboxylic acids .

Experimental Methods: The compound reacts with analytes to form derivatives that are more amenable to detection and quantification by techniques such as chromatography and mass spectrometry .

Results: The use of “3-(Oxiran-2-yl)pyridine” in analytical chemistry has improved the sensitivity and selectivity of analytical methods, facilitating the detection of low-abundance compounds .

3-(Oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with an epoxide group (oxirane) at the 3-position. Its molecular formula is CHNO, and it features both aromatic and cyclic ether functionalities, which contribute to its unique chemical properties. The compound is of interest in organic chemistry due to its potential applications in synthesis and biological activity.

- Nucleophilic Opening: The epoxide can be opened by nucleophiles, leading to the formation of alcohols or other functional groups.

- Substitution Reactions: The pyridine nitrogen can undergo electrophilic substitution, allowing for further functionalization.

- Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, particularly with dienes or other unsaturated systems.

These reactions make 3-(Oxiran-2-yl)pyridine a versatile intermediate in organic synthesis.

Research indicates that compounds containing pyridine and epoxide functionalities exhibit significant biological activities. For instance, derivatives of 3-(Oxiran-2-yl)pyridine have been studied for their herbicidal properties and potential as pharmaceuticals. The epoxide group often enhances the biological activity by enabling interactions with biological macromolecules, such as enzymes and receptors, through covalent bonding or other mechanisms .

Several methods exist for synthesizing 3-(Oxiran-2-yl)pyridine:

- Epoxidation of Pyridine Derivatives: This method involves the reaction of pyridine derivatives with peracids or other oxidizing agents to introduce the epoxide functionality.

- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield 3-(Oxiran-2-yl)pyridine through intramolecular processes.

- Chemo-Enzymatic Synthesis: Recent advancements include using enzymatic methods combined with traditional organic synthesis techniques to achieve higher selectivity and yield .

3-(Oxiran-2-yl)pyridine has several applications:

- Intermediates in Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biological Research: Its derivatives are explored for their potential therapeutic effects, particularly in drug discovery and development.

- Material Science: The compound's unique properties may find applications in developing new materials or coatings.

Studies on 3-(Oxiran-2-yl)pyridine often focus on its interactions with biological targets. For instance, research has demonstrated that the epoxide group can react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that alter biological activity. These interactions are crucial for understanding the compound's pharmacological profile and toxicity .

Several compounds share structural similarities with 3-(Oxiran-2-yl)pyridine:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-(Oxiran-2-yl)pyridine | Pyridine with Epoxide | Similar reactivity but different substitution position |

| 4-(Oxiran-2-yl)pyridine | Pyridine with Epoxide | Different position leads to varied chemical behavior |

| 3-(Oxiran-2-yl)-N-methylpyridinium | Quaternary Amine | Enhanced solubility and potential ionic interactions |

These compounds highlight the uniqueness of 3-(Oxiran-2-yl)pyridine due to its specific substitution pattern and resulting reactivity profile.

The classical synthesis of 3-(Oxiran-2-yl)pyridine relies on well-established organic transformations that have been employed for decades. The Darzens reaction represents one of the most significant classical approaches for constructing the epoxide functionality. This method involves the condensation of carbonyl compounds with haloacetonitriles in the presence of a base . The reaction typically proceeds through the formation of vicinal halocyanohydrins, followed by intramolecular cyclization to generate the desired oxirane ring. Yields typically range from 65-80%, with the reaction demonstrating high selectivity for the formation of the three-membered ring .

Epoxidation of vinyl pyridines constitutes another fundamental classical route. This approach requires the preliminary synthesis of vinyl-substituted pyridine derivatives, which are subsequently subjected to peracid-mediated epoxidation [2]. The reaction proceeds under mild conditions (room temperature to 40°C) and typically employs reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The method offers excellent stereocontrol, delivering products as single constitutional and anti-diastereoisomers [2].

Nucleophilic substitution pathways have also been extensively explored for the synthesis of 3-(Oxiran-2-yl)pyridine derivatives. These routes typically involve the treatment of appropriately substituted pyridine precursors with strong bases under elevated temperatures [3]. The regiochemistry of epoxide opening depends on the substrate structure, with primary and secondary carbons favoring nucleophilic attack at the less substituted site through an SN2-like mechanism [3].

Metal-Catalyzed Approaches

Metal-catalyzed methodologies have emerged as powerful tools for the synthesis of pyridine derivatives, including 3-(Oxiran-2-yl)pyridine. Palladium-catalyzed transformations represent a particularly valuable approach, utilizing C-H activation strategies for the selective functionalization of pyridine rings [4]. These methods typically operate under mild conditions (80-120°C) and demonstrate excellent regioselectivity, with yields ranging from 70-90% [4]. The palladium-catalyzed C-H functionalization of pyridine N-oxides has been particularly successful, enabling highly selective alkenylation and direct arylation with unactivated arenes [4].

Copper-catalyzed approaches offer cost-effective alternatives to precious metal catalysis. Copper(I) salt-catalyzed reactions have been successfully employed for the synthesis of substituted pyridines through oxidative coupling mechanisms [5] [6]. These transformations typically proceed under mild conditions (60-100°C) and demonstrate good functional group tolerance. The copper-catalyzed concise synthesis of pyridines from acetaldehydes and simple nitrogen donors represents a particularly attractive methodology, achieving yields of 65-85% [5].

Iron-catalyzed cyclization reactions provide environmentally benign alternatives for pyridine synthesis. Iron catalysts have been successfully employed for the cyclization of ketoxime carboxylates and aldehydes, producing symmetrical pyridines in high yields [7]. The iron-catalyzed radical cycloaddition of 2H-azirines and enamides offers another route to pyridine frameworks, demonstrating the versatility of iron catalysis in heterocyclic synthesis [7].

Rhodium-catalyzed methodologies have proven particularly effective for [2+2+2] cycloaddition reactions leading to pyridine formation. These transformations typically proceed under mild conditions (25-80°C) and demonstrate excellent yields (75-95%) [8]. The rhodium-catalyzed cyclization of diynes with oximes using ethanol as a green reaction medium represents an environmentally friendly approach to pyridine synthesis [8].

Selective Lithium-Bromine Exchange Pathways

Lithium-bromine exchange reactions represent a cornerstone methodology in the synthesis of functionalized pyridines. These transformations enable the selective conversion of bromopyridines to the corresponding lithiated intermediates, which can subsequently be trapped with various electrophiles to introduce the desired oxirane functionality [9] [10]. The reaction typically requires cryogenic conditions (-78°C to -100°C) and careful control of stoichiometry to achieve optimal selectivity [9].

Temperature-dependent selectivity plays a crucial role in lithium-bromine exchange reactions. For 2-bromopyridine, optimal results are achieved at -78°C using n-butyllithium, providing yields of 85-95% with high selectivity [10]. More challenging substrates, such as 3-bromopyridine, require lower temperatures (-100°C) and tert-butyllithium to achieve satisfactory conversion (70-80%) [10].

Microreactor technology has revolutionized the application of lithium-bromine exchange reactions in pyridine synthesis. Continuous flow microreactor systems enable the generation and reaction of pyridyllithiums without requiring cryogenic conditions, utilizing short residence times and efficient heat transfer [10]. This technology allows for the sequential introduction of different electrophiles in integrated flow systems, significantly expanding the synthetic utility of these transformations [10].

Substrate scope and limitations of lithium-bromine exchange reactions have been thoroughly investigated. Dibromopyridines offer particular synthetic advantages, enabling sequential exchange reactions to introduce multiple functional groups [11]. The reaction of 2,3-dibromopyridine with sec-butyllithium at -90°C provides excellent selectivity (75-85%) for monoexchange products [11].

Oxidation Methods of Precursor Compounds

The oxidation of pyridine precursors represents a fundamental approach for introducing functionality into the heterocyclic framework. N-Oxidation methodologies have been extensively developed for the synthesis of pyridine N-oxides, which serve as valuable intermediates for further functionalization [12] [13]. Traditional methods employ peracids such as m-chloroperoxybenzoic acid or peracetic acid, achieving yields of 80-95% under mild conditions [12].

Hydrogen peroxide-based oxidation systems offer environmentally benign alternatives to peracid reagents. The combination of hydrogen peroxide with catalytic amounts of methyltrioxorhenium (MTO) or other transition metal catalysts enables efficient N-oxidation of pyridines [14]. These systems typically operate under mild conditions (room temperature to 60°C) and demonstrate good functional group tolerance [14].

Dimethyldioxirane (DMD) oxidation represents another valuable approach for the selective oxidation of pyridine derivatives. This reagent enables the oxidation of various substrates under mild conditions with excellent selectivity [12]. The use of DMD in acetone at room temperature typically provides yields of 75-90% with high stereoselectivity [12].

Maleic anhydride-catalyzed oxidation systems have recently emerged as promising alternatives to stoichiometric peracid oxidants. These catalytic systems utilize hydrogen peroxide as the terminal oxidant and demonstrate substrate-dependent selectivity [15] [16]. The 2,3-dimethylmaleic anhydride (DMMA) system shows particular effectiveness for electron-rich pyridines, while 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) proves more effective for electron-deficient substrates [15].

Green Chemistry Synthetic Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Aqueous media reactions represent a fundamental green chemistry approach, utilizing water as a benign solvent for organic transformations [17]. The advanced Guareschi-Thorpe synthesis of pyridines in aqueous buffer conditions demonstrates the feasibility of water-based multicomponent reactions, achieving yields of 60-75% under mild conditions [17].

Ionic liquid-mediated synthesis offers recyclable alternatives to traditional organic solvents. These systems demonstrate enhanced reaction rates and selectivity while providing opportunities for catalyst and solvent recycling [18]. The use of 1,3-dibutylimidazolium-based ionic liquids for pyridine synthesis typically achieves yields of 70-85% with reaction times of 1-3 hours [18].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods. These techniques enable rapid heating and precise temperature control, leading to reduced reaction times (5-15 minutes) and improved yields (75-90%) [19] [20]. The microwave-assisted four-component reaction of formylphenyl toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate represents a particularly efficient approach [19].

Solvent-free methodologies eliminate the need for organic solvents entirely, reducing waste generation and improving atom economy. These approaches typically employ solid-supported reagents or neat reaction conditions [21]. The zinc phosphate-catalyzed synthesis of symmetrically substituted pyridines demonstrates excellent scalability with yields of 65-80% and reaction times of 30-60 minutes [21].

Biocatalytic approaches offer sustainable alternatives utilizing enzymatic transformations. While these methods typically require longer reaction times (4-12 hours) and may show lower yields (50-70%), they provide excellent selectivity and operate under mild conditions [22]. The development of biocatalytic oxidation-reduction cascades enables the construction of complex pyridine frameworks through sequential enzymatic transformations [22].

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be carefully addressed. Heat transfer limitations represent a primary concern in scale-up operations. While laboratory-scale reactions benefit from excellent heat transfer due to high surface-area-to-volume ratios, industrial-scale processes face significant challenges in maintaining uniform temperature control [23] [24]. The implementation of jacket cooling systems and multi-stage reactors provides solutions for managing exothermic reactions at scale [23].

Mass transfer considerations become increasingly critical as reaction scale increases. The mixing efficiency that is readily achieved in laboratory glassware becomes challenging to replicate in large-scale reactors [24]. The development of continuous flow microreactor systems offers promising solutions, enabling the transfer of laboratory conditions to mesoscale production without significant modification of reaction parameters [23].

Continuous flow processing has emerged as a particularly attractive approach for scaling pyridine synthesis. These systems offer several advantages including improved heat and mass transfer, enhanced safety profiles, and reduced equipment costs [23] [25]. The successful scale-up of 2-hydroxypyridine-N-oxide synthesis to 8 kg/day production demonstrates the commercial viability of continuous flow approaches [25].

Safety considerations become paramount in industrial-scale synthesis. The handling of reactive intermediates, such as organolithium reagents in lithium-bromine exchange reactions, requires specialized equipment and rigorous safety protocols [26]. The development of safer alternatives, such as the replacement of pyridine and piperidine with morpholine in Knoevenagel-Doebner condensations, demonstrates the importance of green chemistry principles in industrial applications [27].

Economic factors play a crucial role in the selection of synthetic routes for industrial production. The Chichibabin synthesis remains the predominant industrial method for pyridine production due to its use of inexpensive reagents (acetaldehyde, formaldehyde, and ammonia) and scalable process conditions [26]. Cost analysis indicates that raw material costs, utilities consumption, and equipment depreciation represent the primary economic drivers in industrial pyridine production [26].

Quality control and regulatory compliance requirements add additional complexity to industrial-scale synthesis. The need for consistent product quality, impurity control, and environmental compliance necessitates sophisticated analytical methods and process control systems [28]. The development of bio-based production methods, while offering environmental advantages, requires additional investment in specialized equipment and regulatory approval processes [28].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Irritant;Health Hazard